Cas no 1431372-40-5 (tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)

tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate 化学的及び物理的性質
名前と識別子
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- tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate
- EN300-27729545
- 1431372-40-5
-
- インチ: 1S/C14H28N2O4/c1-9(19-13(2,3)4)11(16-10(17)8-15)12(18)20-14(5,6)7/h9,11H,8,15H2,1-7H3,(H,16,17)/t9-,11+/m1/s1
- InChIKey: MZUQNDGHQVXPEY-KOLCDFICSA-N
- SMILES: O(C(C)(C)C)[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC(CN)=O
計算された属性
- 精确分子量: 288.20490738g/mol
- 同位素质量: 288.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 342
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- XLogP3: 0.8
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729545-0.1g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 0.1g |
$628.0 | 2025-03-19 | |
Enamine | EN300-27729545-0.25g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 0.25g |
$657.0 | 2025-03-19 | |
Enamine | EN300-27729545-0.5g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 0.5g |
$685.0 | 2025-03-19 | |
Enamine | EN300-27729545-1.0g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
Enamine | EN300-27729545-0.05g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
Enamine | EN300-27729545-10.0g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
Enamine | EN300-27729545-5.0g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
Enamine | EN300-27729545-2.5g |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate |
1431372-40-5 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 |
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoateに関する追加情報
Comprehensive Overview of tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate (CAS No. 1431372-40-5)
The compound tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate (CAS No. 1431372-40-5) is a highly specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique stereochemistry, characterized by the (2S,3R) configuration, makes it a valuable building block for the development of enantioselective drugs and bioactive molecules. The presence of both tert-butyl and aminoacetamido groups enhances its stability and reactivity, enabling applications in peptide coupling and asymmetric catalysis.
In recent years, the demand for chiral compounds like tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate has surged due to advancements in targeted drug delivery and precision medicine. Researchers frequently search for "chiral synthesis techniques" or "pharmaceutical intermediates for anticancer drugs," reflecting the compound's relevance in cutting-edge therapeutic development. Its structural features align with trends in green chemistry, as it can reduce waste in multi-step syntheses.
The synthesis of CAS No. 1431372-40-5 typically involves stereocontrolled reactions such as asymmetric hydrogenation or enzymatic resolution, topics often queried in academic databases. Analytical methods like HPLC chiral separation and NMR spectroscopy are critical for verifying its purity, addressing common user questions about "how to characterize chiral compounds." The compound's tert-butoxy moiety also attracts interest in prodrug design, a trending area in AI-driven drug discovery platforms.
From an industrial perspective, tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate is manufactured under strict GMP conditions to meet regulatory standards for pharmaceutical grade materials. Discussions on "scaling up chiral synthesis" or "cost-effective peptide coupling reagents" frequently highlight its utility. The compound's compatibility with solid-phase peptide synthesis (SPPS) further expands its applications in bioconjugation and antibody-drug conjugate (ADC) development.
Environmental and safety considerations are integral to its handling. While not classified as hazardous, proper storage at -20°C under inert atmosphere is recommended to preserve its stereochemical integrity—a detail often overlooked in "best practices for handling sensitive intermediates" searches. Its biodegradability profile aligns with sustainable chemistry initiatives, a key focus in modern ESG-compliant research.
In summary, CAS No. 1431372-40-5 represents a nexus of stereochemistry, pharmaceutical innovation, and sustainable synthesis. Its versatility addresses frequent search queries around "advanced intermediates for CNS drugs" and "chiral auxiliaries in total synthesis," cementing its role in next-generation drug development pipelines.
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